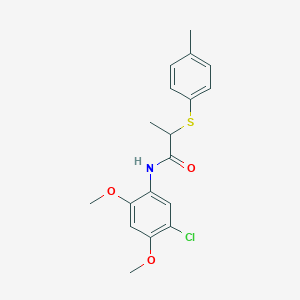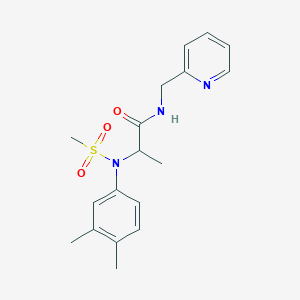![molecular formula C14H11ClN2O6 B4206767 2-Chloro-4-nitrobenzyl 2-[(2-furylcarbonyl)amino]acetate](/img/structure/B4206767.png)
2-Chloro-4-nitrobenzyl 2-[(2-furylcarbonyl)amino]acetate
Vue d'ensemble
Description
2-Chloro-4-nitrobenzyl 2-[(2-furylcarbonyl)amino]acetate is a complex organic compound that features a benzyl group substituted with chlorine and nitro groups, along with a furoylglycinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrobenzyl 2-[(2-furylcarbonyl)amino]acetate typically involves multi-step organic reactions. One common approach is to start with 2-chloro-4-nitrobenzyl chloride, which undergoes a nucleophilic substitution reaction with N-2-furoylglycine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of solvents like dichloromethane or toluene can facilitate the reaction, and purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-nitrobenzyl 2-[(2-furylcarbonyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Replacement of the chlorine atom with the nucleophile, forming various substituted derivatives.
Applications De Recherche Scientifique
2-Chloro-4-nitrobenzyl 2-[(2-furylcarbonyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-nitrobenzyl 2-[(2-furylcarbonyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can modulate biological pathways, making the compound useful in various biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-4-nitrobenzyl chloride
- 2-chloro-4-nitrobenzonitrile
- 2-nitrobenzyl chloride
Uniqueness
2-Chloro-4-nitrobenzyl 2-[(2-furylcarbonyl)amino]acetate is unique due to the presence of both a benzyl group with chlorine and nitro substitutions and a furoylglycinate moiety
Propriétés
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O6/c15-11-6-10(17(20)21)4-3-9(11)8-23-13(18)7-16-14(19)12-2-1-5-22-12/h1-6H,7-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBHNHBESNYEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid](/img/structure/B4206684.png)
![N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B4206687.png)
![N-{4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4206693.png)
![2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B4206700.png)
![2-(1-adamantyl)-N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B4206702.png)
![3-(2,5-dimethoxyphenyl)-7,8-dimethyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4206717.png)
![ethyl 4-[N-(phenylsulfonyl)-beta-alanyl]-1-piperazinecarboxylate](/img/structure/B4206719.png)

![N-(2-chlorophenyl)-3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4206741.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4206749.png)

![4-[2-(3-methylphenoxy)propanoyl]morpholine](/img/structure/B4206752.png)


